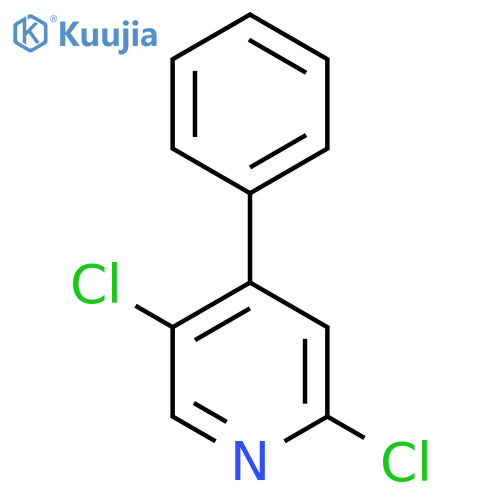

Cas no 1806299-78-4 (2,5-Dichloro-4-phenylpyridine)

2,5-ジクロロ-4-フェニルピリジンは、有機合成化学において重要な中間体として利用される芳香族化合物です。その分子構造は、ピリジン環の2位と5位に塩素原子、4位にフェニル基を有しており、この特異的な置換パターンが反応性の制御や選択的官能基化を可能にします。特に医農薬品の合成において、骨格構築や修飾反応の出発物質として有用です。高い純度と安定性を備え、求電子置換反応やクロスカップリング反応など多様な変換が可能な点が特徴です。また、結晶性が良好なため精製が容易で、再現性の高い反応条件での利用が可能です。

2,5-Dichloro-4-phenylpyridine structure

商品名:2,5-Dichloro-4-phenylpyridine

CAS番号:1806299-78-4

MF:C11H7Cl2N

メガワット:224.085980653763

CID:4904863

2,5-Dichloro-4-phenylpyridine 化学的及び物理的性質

名前と識別子

-

- 2,5-Dichloro-4-phenylpyridine

-

- インチ: 1S/C11H7Cl2N/c12-10-7-14-11(13)6-9(10)8-4-2-1-3-5-8/h1-7H

- InChIKey: HEHLIOGKOBYDBN-UHFFFAOYSA-N

- ほほえんだ: ClC1C=NC(=CC=1C1C=CC=CC=1)Cl

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 180

- トポロジー分子極性表面積: 12.9

- 疎水性パラメータ計算基準値(XlogP): 4.1

2,5-Dichloro-4-phenylpyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029007155-250mg |

2,5-Dichloro-4-phenylpyridine |

1806299-78-4 | 95% | 250mg |

$1,029.00 | 2022-03-31 | |

| Alichem | A029007155-500mg |

2,5-Dichloro-4-phenylpyridine |

1806299-78-4 | 95% | 500mg |

$1,701.85 | 2022-03-31 | |

| Alichem | A029007155-1g |

2,5-Dichloro-4-phenylpyridine |

1806299-78-4 | 95% | 1g |

$3,010.80 | 2022-03-31 |

2,5-Dichloro-4-phenylpyridine 関連文献

-

Niklas Helle,Tim Raeker,Juergen Grotemeyer Phys. Chem. Chem. Phys., 2022,24, 2412-2423

-

Po-Jung Huang,Yoshiki Natori,Yasutaka Kitagawa Dalton Trans., 2019,48, 908-914

-

Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596

1806299-78-4 (2,5-Dichloro-4-phenylpyridine) 関連製品

- 2649047-20-9(cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine)

- 1432681-40-7(3-Methylimidazolidin-4-one hydrochloride)

- 396724-96-2(methyl 5-phenyl-3-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamidothiophene-2-carboxylate)

- 2643368-51-6(Benzaldehyde, 3-ethoxy-5-methyl-)

- 1261488-03-2(2-Chloro-4,6-difluorotoluene)

- 55557-48-7(3-aminothieno2,3-bpyridine-2-carboxamide)

- 2228541-75-9(methyl 2-hydroxy-3-4-(2-methylpropyl)phenylpropanoate)

- 2171464-62-1(4-cyano-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5,5-trifluoropentanoic acid)

- 920-14-9(7-hydroxy-6,6-dimethylheptan-2-one)

- 1704146-40-6(4-(5-bromo-2-methoxyphenyl)but-3-en-2-amine)

推奨される供給者

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬